An In-Depth Technical Guide to the Chemical Properties and Structure of 3-(Ethyl-d5)aniline
An In-Depth Technical Guide to the Chemical Properties and Structure of 3-(Ethyl-d5)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(Ethyl-d5)aniline. This deuterated aniline analogue is a valuable tool in various research applications, particularly in mechanistic studies, metabolic profiling, and as an internal standard in analytical chemistry. This document summarizes its key physical and spectroscopic properties, offers a detailed, plausible synthetic route, and provides visualizations to aid in understanding its chemical nature.
Chemical Structure and Properties
3-(Ethyl-d5)aniline, with the CAS number 1643538-19-5, is an isotopologue of 3-ethylaniline where the five hydrogen atoms on the ethyl group have been replaced by deuterium.[1] This isotopic labeling provides a significant mass shift, which is instrumental in mass spectrometry-based analytical methods.
Structure
The chemical structure of 3-(Ethyl-d5)aniline is depicted below. The deuteration is specifically on the ethyl substituent at the meta-position of the aniline ring.
Caption: Chemical structure of 3-(Ethyl-d5)aniline.
Physical and Chemical Properties
The physical and chemical properties of 3-(Ethyl-d5)aniline are expected to be very similar to its non-deuterated counterpart, 3-ethylaniline, with the primary difference being its molecular weight. The available data for 3-ethylaniline is summarized in the table below, alongside the predicted values for the deuterated analogue.
| Property | 3-Ethylaniline | 3-(Ethyl-d5)aniline (Predicted) | Reference |
| CAS Number | 587-02-0 | 1643538-19-5 | [2][3] |
| Molecular Formula | C₈H₁₁N | C₈H₆D₅N | [2][3] |
| Molecular Weight | 121.18 g/mol | 126.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [4] |
| Boiling Point | 212 °C | ~212 °C | [4] |
| Melting Point | -8 °C | ~-8 °C | [4] |
| Density | 0.975 g/mL at 25 °C | ~0.975 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.555 | ~1.555 | [4] |
Spectroscopic Data
The key difference between 3-ethylaniline and its d5-analogue is evident in their respective spectroscopic data. While experimental spectra for 3-(Ethyl-d5)aniline are not widely available, its expected spectroscopic characteristics can be predicted based on the known spectra of 3-ethylaniline.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 3-ethylaniline shows a molecular ion peak at m/z 121 and a base peak at m/z 106, corresponding to the loss of a methyl group.[2][5] For 3-(Ethyl-d5)aniline, the molecular ion peak is expected to shift to m/z 126. The fragmentation pattern is also expected to change due to the presence of deuterium. The loss of a CD₃ group would result in a fragment at m/z 108.
| Compound | Molecular Ion (M+) | Base Peak | Major Fragments | Reference |
| 3-Ethylaniline | 121 | 106 | 120, 77, 79 | [2][5] |
| 3-(Ethyl-d5)aniline (Predicted) | 126 | 108 | 124, 77, 79 |
NMR Spectroscopy
¹H NMR: In the ¹H NMR spectrum of 3-ethylaniline, the ethyl group gives rise to a triplet at approximately 1.2 ppm (CH₃) and a quartet at around 2.6 ppm (CH₂). The aromatic protons appear in the region of 6.5-7.1 ppm, and the amine protons show a broad singlet around 3.5 ppm. For 3-(Ethyl-d5)aniline, the signals corresponding to the ethyl group will be absent in the ¹H NMR spectrum. The aromatic and amine proton signals are expected to remain largely unchanged.
¹³C NMR: The ¹³C NMR spectrum of 3-ethylaniline shows signals for the two ethyl carbons and the six aromatic carbons. In the spectrum of 3-(Ethyl-d5)aniline, the signals for the deuterated ethyl carbons (CD₂ and CD₃) will likely be broadened and show a characteristic multiplet structure due to C-D coupling. The chemical shifts of the aromatic carbons are not expected to be significantly affected.
Infrared (IR) Spectroscopy
The IR spectrum of 3-ethylaniline displays characteristic N-H stretching vibrations around 3350-3450 cm⁻¹, C-H stretching of the aromatic ring and the ethyl group between 2850 and 3100 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. For 3-(Ethyl-d5)aniline, the most significant difference will be the appearance of C-D stretching vibrations, which typically occur in the 2100-2250 cm⁻¹ region. The C-H stretching vibrations corresponding to the ethyl group will be absent.
Synthesis of 3-(Ethyl-d5)aniline
A plausible and detailed experimental protocol for the synthesis of 3-(Ethyl-d5)aniline can be adapted from established methods for the synthesis of similar deuterated compounds and the non-deuterated analogue. A common approach involves the reduction of a corresponding deuterated nitrobenzene.
Synthetic Pathway
Caption: A plausible synthetic pathway for 3-(Ethyl-d5)aniline.
Experimental Protocol
Step 1: Deuteration of 3-Nitro-1-ethylbenzene
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Materials: 3-Nitro-1-ethylbenzene, Deuterium oxide (D₂O, 99.8 atom % D), Platinum(IV) oxide (PtO₂).
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Procedure:
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In a high-pressure reaction vessel, combine 3-nitro-1-ethylbenzene (1 equivalent) and a catalytic amount of PtO₂.
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Add an excess of D₂O to the vessel.
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Seal the vessel and heat to a temperature of 150-200 °C for 24-48 hours with vigorous stirring. The high temperature and pressure facilitate the H/D exchange on the ethyl group.
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After cooling to room temperature, carefully vent the vessel.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Nitro-1-(ethyl-d5)benzene.
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The extent of deuteration can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the ethyl proton signals.
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Step 2: Reduction of 3-Nitro-1-(ethyl-d5)benzene to 3-(Ethyl-d5)aniline
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Materials: 3-Nitro-1-(ethyl-d5)benzene, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
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Procedure:
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Dissolve 3-Nitro-1-(ethyl-d5)benzene in ethanol in a hydrogenation flask.
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Add a catalytic amount of 10% Pd/C to the solution.
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Connect the flask to a hydrogenation apparatus.
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Evacuate the flask and purge with hydrogen gas (repeat 3 times).
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Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Rinse the celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield crude 3-(Ethyl-d5)aniline.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
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Applications in Research and Development
The primary utility of 3-(Ethyl-d5)aniline stems from its isotopic label.
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Internal Standard: In quantitative mass spectrometry-based bioanalytical assays, 3-(Ethyl-d5)aniline can serve as an ideal internal standard for the quantification of 3-ethylaniline or its metabolites. Its similar chemical behavior and distinct mass allow for accurate correction of matrix effects and variations in sample processing.
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Metabolic Studies: Deuterium labeling is a powerful technique for tracing the metabolic fate of molecules. By administering 3-(Ethyl-d5)aniline, researchers can track its biotransformation and identify its metabolites using mass spectrometry. The deuterium label helps to distinguish the compound and its metabolites from endogenous molecules.
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Mechanistic Studies: The kinetic isotope effect (KIE) associated with the cleavage of C-D bonds versus C-H bonds can provide valuable insights into reaction mechanisms. By comparing the reaction rates of 3-(Ethyl-d5)aniline and 3-ethylaniline, the involvement of the ethyl group in the rate-determining step of a chemical reaction can be elucidated.
Safety and Handling
3-(Ethyl-d5)aniline should be handled with the same precautions as its non-deuterated analogue. 3-Ethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also suspected of causing genetic defects and cancer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The predicted spectroscopic data and the experimental protocol are based on established chemical principles and data from analogous compounds. Experimental validation is recommended for any specific application. Always consult the Safety Data Sheet (SDS) before handling any chemical.
